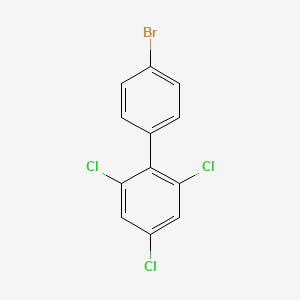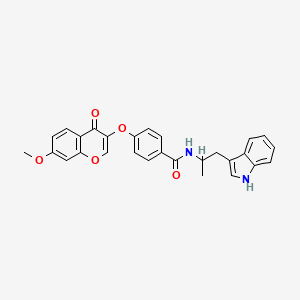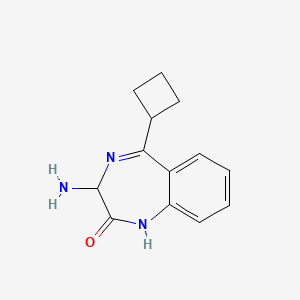
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is of interest due to its unique cyclobutyl substitution, which may impart distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutylamine derivative with a benzodiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated benzodiazepine.
科学研究应用
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The cyclobutyl substitution may affect its binding affinity and selectivity, potentially leading to unique pharmacological properties.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substitutions.
Lorazepam: Similar in structure but with different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern.
Uniqueness
The unique cyclobutyl substitution in 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one may impart distinct pharmacological properties, such as altered binding affinity and selectivity for GABA receptors. This could potentially lead to differences in its therapeutic effects and side effect profile compared to other benzodiazepines.
属性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
3-amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H15N3O/c14-12-13(17)15-10-7-2-1-6-9(10)11(16-12)8-4-3-5-8/h1-2,6-8,12H,3-5,14H2,(H,15,17) |
InChI 键 |
HQGRMKXKRJMKKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NC(C(=O)NC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)
![[(8R,9R,10R,13S,14R,17S)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14095082.png)
![4-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14095088.png)
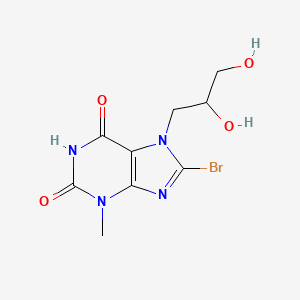
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
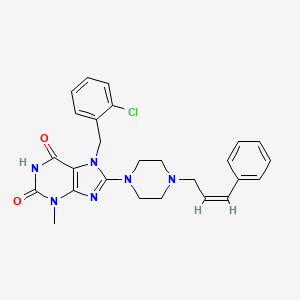
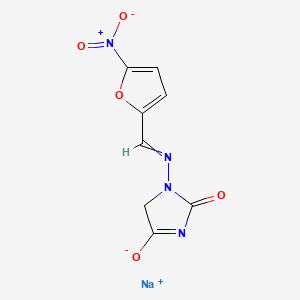
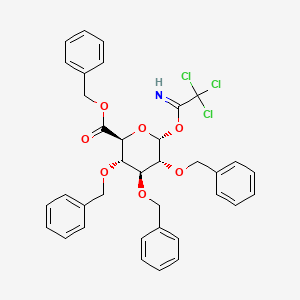

![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
![1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)
